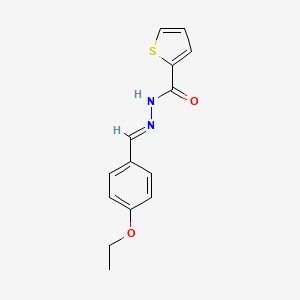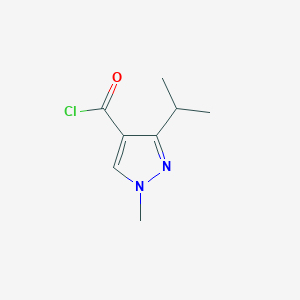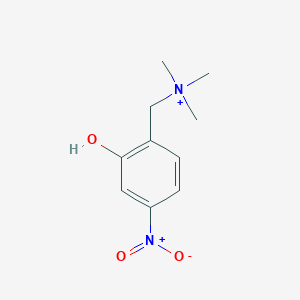![molecular formula C20H15Cl3N4O3S B11709225 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-{[(1-naphtylamino)carbothioyl]amino}éthyl)-2-nitrobenzamide est un composé organique complexe de formule moléculaire C20H15Cl3N4O3S et d'une masse moléculaire de 497,791 g/mol . Ce composé se distingue par sa structure unique, qui comprend un groupe nitro, un groupe trichlorométhyle et un groupe naphtylamino, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse de N-(2,2,2-trichloro-1-{[(1-naphtylamino)carbothioyl]amino}éthyl)-2-nitrobenzamide implique généralement plusieurs étapes, notamment l'introduction du groupe nitro, du groupe trichlorométhyle et du groupe naphtylamino. Les voies synthétiques et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement les étapes suivantes :
Nitration : Introduction du groupe nitro sur le cycle benzénique.
Chloration : Introduction du groupe trichlorométhyle.
Amidation : Formation de la liaison amide avec le groupe naphtylamino.
Analyse Des Réactions Chimiques
N-(2,2,2-trichloro-1-{[(1-naphtylamino)carbothioyl]amino}éthyl)-2-nitrobenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être davantage oxydé dans des conditions oxydantes fortes.
Réduction : Le groupe nitro peut être réduit en un groupe amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe trichlorométhyle peut participer à des réactions de substitution nucléophile.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'hydrogène gazeux, des catalyseurs comme le palladium sur carbone et des agents oxydants forts .
Applications de la recherche scientifique
Ce composé présente plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie et de la biologie. Il est utilisé comme réactif en synthèse organique et comme composé modèle dans les études de mécanismes réactionnels. En biologie, il peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux protéines en raison de sa structure complexe .
Mécanisme d'action
Le mécanisme d'action de N-(2,2,2-trichloro-1-{[(1-naphtylamino)carbothioyl]amino}éthyl)-2-nitrobenzamide implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Le groupe nitro peut participer à des réactions redox, tandis que les groupes trichlorométhyle et naphtylamino peuvent interagir avec des poches hydrophobes dans les protéines, inhibant potentiellement leur fonction .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms. In biology, it may be used in studies involving enzyme inhibition and protein binding due to its complex structure .
Mécanisme D'action
The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trichloromethyl and naphthylamino groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Les composés similaires à N-(2,2,2-trichloro-1-{[(1-naphtylamino)carbothioyl]amino}éthyl)-2-nitrobenzamide comprennent :
N-(2,2,2-trichloro-1-{[(2-furylméthyl)amino]éthyl})-3-nitrobenzamide : Ce composé présente une structure similaire mais avec un groupe furylméthyle au lieu d'un groupe naphtylamino.
N-(2,2,2-trichloro-1-(3-(4-méthoxy-2-nitro-PH)-thiouréido)-éthyl)-2-méthoxybenzamide : Ce composé comprend un groupe méthoxy et un groupe thiouréido, offrant des propriétés chimiques différentes.
Ces composés présentent des similitudes structurelles mais diffèrent par leurs groupes fonctionnels, ce qui entraîne des variations dans leur réactivité chimique et leur activité biologique.
Propriétés
Formule moléculaire |
C20H15Cl3N4O3S |
|---|---|
Poids moléculaire |
497.8 g/mol |
Nom IUPAC |
2-nitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H15Cl3N4O3S/c21-20(22,23)18(25-17(28)14-9-3-4-11-16(14)27(29)30)26-19(31)24-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,25,28)(H2,24,26,31) |
Clé InChI |
RPQYBWJXKWYUFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)





![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

